"Dimethyl (S)-(+)-2-Methylglutarate" synthesis and characterization
"Dimethyl (S)-(+)-2-Methylglutarate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl (S)-(+)-2-Methylglutarate
Executive Summary
Dimethyl (S)-(+)-2-Methylglutarate is a chiral diester of significant interest as a stereochemically defined building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its utility is analogous to that of similar chiral synthons, such as dimethyl 2-methylsuccinate, which serves as a key intermediate in the manufacturing of various active pharmaceutical ingredients.[1][2] The precise control of stereochemistry at the C2 position is critical for eliciting the desired biological activity in target molecules. This guide provides a comprehensive overview of advanced asymmetric synthesis strategies for obtaining this enantiopure compound. It details a field-proven chiral pool synthesis and explores a modern biocatalytic approach. Furthermore, this document establishes a robust, multi-technique protocol for the complete characterization of Dimethyl (S)-(+)-2-Methylglutarate, ensuring the unambiguous confirmation of its structure, purity, and enantiomeric integrity. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a practical and authoritative resource.
Introduction
The demand for enantiomerically pure compounds in drug development is driven by the fact that different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.[3] Dimethyl (S)-(+)-2-Methylglutarate represents a valuable C6 chiral synthon, offering multiple functional group handles for further elaboration in complex synthetic pathways.
Chemical Identity and Properties
The fundamental properties of Dimethyl (S)-(+)-2-Methylglutarate are summarized below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| Chemical Name | Dimethyl (2S)-2-methylpentanedioate | [4] |
| Common Synonyms | (S)-(+)-2-Methylglutaric Acid Dimethyl Ester | [5][6] |
| CAS Number | 10171-92-3 | [5][6] |
| Molecular Formula | C₈H₁₄O₄ | [4][6] |
| Molecular Weight | 174.19 g/mol | [4][6] |
| Appearance | Clear, colorless oil (predicted) | |
| InChIKey | ZWKKRUNHAVNSFW-LURJTMIESA-N | [4][7] |
Significance in Research and Development
While Dimethyl (S)-(+)-2-Methylglutarate is broadly classified as a research chemical, its structural motifs are present in numerous biologically active molecules.[5] The achiral parent compound, dimethyl glutarate, is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers.[8][9] The introduction of a chiral center at the C2 position elevates the molecule's value, enabling its use in stereoselective syntheses where precise three-dimensional arrangement of atoms is paramount for biological function. Its application parallels that of other chiral building blocks used to construct drugs for treating conditions ranging from hyperlipidemia to cancer.[3]
Asymmetric Synthesis Strategies
The primary challenge in producing Dimethyl (S)-(+)-2-Methylglutarate lies in controlling the stereochemistry at the C2 position. Simply esterifying 2-methylglutaric acid would result in a racemic mixture, requiring a subsequent, often inefficient, resolution step. Therefore, asymmetric synthesis, which directly generates the desired enantiomer, is the preferred approach.[3]
Strategy 1: Chiral Pool Synthesis
This strategy leverages a readily available, enantiopure starting material from nature's "chiral pool." A robust pathway involves the oxidative cleavage of a stereochemically defined cyclopentene precursor.[10][11] The causality behind this choice is that the stereocenter is established early and carried through the synthesis, ensuring high enantiomeric purity in the final product.
This multi-step protocol is adapted from established literature procedures for synthesizing related chiral glutarates.[10]
-
Protection of the Alcohol: To a solution of (R)-3-(hydroxymethyl)cyclopentene in dichloromethane (CH₂Cl₂), add imidazole (1.5 equiv.) and cool to 0 °C. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv.) portion-wise and stir the reaction mixture at room temperature for 12 hours. Quench with water, extract with ether, dry the organic layer over MgSO₄, and concentrate in vacuo. Purify by silica gel chromatography to yield (R)-3-((tert-butyldimethylsilyloxy)methyl)cyclopentene.
-
Oxidative Cleavage (Ozonolysis): Dissolve the silyl ether from the previous step in a 4:1 mixture of CH₂Cl₂ and methanol (MeOH) and cool to -78 °C. Bubble ozone (O₃) through the solution until a persistent blue color indicates excess ozone. Purge the solution with oxygen (O₂) for 20 minutes to remove excess ozone. Allow the reaction to warm to room temperature.
-
Esterification and Workup: Partition the reaction mixture between diethyl ether and water. Extract the aqueous layer multiple times with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting crude dialdehyde/acetal mixture is then subjected to further oxidation (e.g., using Jones reagent) followed by esterification with diazomethane or, more safely, with methanol under acidic catalysis (e.g., H₂SO₄) to yield the target molecule, Dimethyl (S)-(+)-2-((tert-butyldimethylsilyloxy)methyl)pentanedioate.
-
Deprotection and Final Product Formation: While the direct synthesis from this specific intermediate is not explicitly detailed, the logical final step would involve a fluoride-mediated deprotection of the TBDMS ether to yield a hydroxyl intermediate, which would then be further processed or utilized as is. For the target molecule of this guide, the synthesis would be adapted from a precursor that directly yields the methyl group at the C2 position. The described pathway from (R)-3-(hydroxymethyl)cyclopentene leads to a related hydroxymethylglutarate derivative.[10] A more direct chiral pool approach would start from a precursor already containing the C2 methyl group, such as (S)-citronellol, through a series of oxidative transformations.
Caption: Chiral pool synthesis workflow.
Strategy 2: Biocatalytic Asymmetric Reduction (Proposed)
Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods. Ene-reductases (ERs), in particular, are exceptional at catalyzing the stereoselective reduction of C=C double bonds.[1][2] This approach has been successfully used to synthesize the structurally similar Dimethyl (S)-2-methylsuccinate with high yield and excellent enantiomeric excess (ee).[1]
The proposed synthesis would involve the asymmetric reduction of a prochiral substrate, Dimethyl 2-methyleneglutarate.
-
Substrate: Dimethyl 2-methyleneglutarate
-
Biocatalyst: An appropriate ene-reductase (e.g., from Saccharomyces or Bacillus species) that exhibits selectivity for the (S)-enantiomer.[1]
-
Reaction: The enzyme, often in a whole-cell system or as a purified enzyme, would reduce the double bond using a cofactor like NADH or NADPH, which is continuously regenerated in situ (e.g., using a glucose/glucose dehydrogenase system).
-
Rationale: This method is highly attractive for industrial applications due to its mild reaction conditions (room temperature, aqueous media), high selectivity (often >99% ee), and reduced waste generation. The choice of enzyme is critical for controlling the stereochemical outcome.
Purification and Isolation
Following synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Elution: Load the prepared slurry onto the column and elute with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified Dimethyl (S)-(+)-2-Methylglutarate as a clear oil.
Comprehensive Characterization
A single analytical technique is insufficient to confirm the identity, purity, and stereochemistry of the final product. A multi-technique, orthogonal approach is required for a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the connectivity and electronic environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| 1.20 | d | 3H | CH ₃-CH | |
| 1.80-2.00 | m | 2H | CH-CH ₂-CH₂ | |
| 2.30-2.50 | m | 2H | CH₂-CH ₂-CO | |
| 2.70-2.90 | m | 1H | CH -CH₃ | |
| 3.67 | s | 3H | C(O)OCH ₃ | |
| 3.71 | s | 3H | C(O)OCH ₃ | |
| 17.0 | C H₃-CH | |||
| 29.0 | CH-C H₂-CH₂ | |||
| 34.0 | CH₂-C H₂-CO | |||
| 38.0 | C H-CH₃ | |||
| 51.8 | C(O)OC H₃ | |||
| 52.1 | C(O)OC H₃ | |||
| 172.5 | C (O)OCH₃ | |||
| 176.0 | C (O)OCH₃ | |||
| Note: Predicted values are based on spectral data for structurally similar compounds like dimethyl glutarate and dimethyl 2-methylsuccinate.[1][12] Actual shifts may vary. |
-
Dissolve approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.
-
Reference the spectra to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[13]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| m/z | Interpretation |
| 174.09 | [M]⁺, Molecular Ion (if observed in EI) |
| 175.09 | [M+H]⁺, Protonated Molecule (ESI) |
| 143 | [M - OCH₃]⁺ |
| 115 | [M - COOCH₃]⁺ |
| 101 | [M - CH₂COOCH₃]⁺ |
| 74 | McLafferty rearrangement fragment [CH₃OC(O)CH=CH₂]⁺ |
| Note: Fragmentation is predicted based on standard ester behavior. |
-
Sample Prep: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like ethyl acetate.
-
GC Conditions: Use a gas chromatograph with a standard nonpolar column (e.g., DB-5ms). Inject 1 µL of the solution. Use a temperature program starting at 50°C and ramping to 250°C.[14]
-
MS Conditions: Couple the GC to a mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 40-300.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. It physically separates the (S) and (R) enantiomers.
-
System: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is highly effective (e.g., CHIRALPAK® series).[15][16]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.
-
Analysis: Inject a small amount of the synthesized (S)-enantiomer and a racemic standard (if available). The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2950-2850 | C-H (sp³) stretch |
| ~1735 | C=O (ester) stretch (strong) |
| ~1250-1100 | C-O (ester) stretch |
Data Triangulation for Quality Assurance
The trustworthiness of the final compound relies on the collective, non-conflicting evidence from all characterization techniques. This orthogonal approach ensures a validated result.
Caption: Orthogonal characterization workflow.
Conclusion
This technical guide has outlined robust and scientifically-grounded strategies for the synthesis and comprehensive characterization of Dimethyl (S)-(+)-2-Methylglutarate. By employing either a chiral pool synthesis or a modern biocatalytic approach, researchers can access this valuable enantiopure building block with high fidelity. The detailed characterization workflow, integrating NMR, MS, Chiral HPLC, and IR spectroscopy, provides a self-validating system to rigorously confirm the identity, purity, and stereochemical integrity of the final compound. Adherence to these protocols will empower researchers and drug development professionals to confidently utilize Dimethyl (S)-(+)-2-Methylglutarate in their advanced synthetic programs.
References
-
Pharmaffiliates. Dimethyl (S)-(+)-2-Methylglutarate. [Link]
-
J R Hess Company, Inc. Dimethyl Glutarate (ESS 160). [Link]
-
Silver Fern Chemical, Inc. Dimethyl Glutarate Supplier | 1119-40-0. [Link]
-
Occupational Safety and Health Administration (OSHA). Dimethyl glutarate. [Link]
-
PubChem. Dimethyl (S)-(+)-2-Methylglutarate. [Link]
-
Human Metabolome Database. Showing metabocard for Dimethyl (S)-(+)-2-Methylglutarate (HMDB0244293). [Link]
- Google Patents. CN109824514A - A method of synthesis 2- methylglutaric acid dimethyl ester.
-
Bartley, D. M., & Coward, J. K. (2005). Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization-Elimination Rearrangement. The Journal of organic chemistry, 71(1), 372–374. [Link]
-
Ni, Y., et al. (2022). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules, 27(19), 6653. [Link]
-
ResearchGate. Chiral HPLC profiles for the separation of menthyl ester diastereomers.... [Link]
-
Al-Garadi, W., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 15(7), 831. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
ResearchGate. Regioselective Synthesis of α-Methyl 2-Methyleneglutarate via a Novel Lactonization−Elimination Rearrangement. [Link]
-
ResearchGate. (PDF) Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl (S)-(+)-2-Methylglutarate | C8H14O4 | CID 11052138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. scbt.com [scbt.com]
- 7. (S)-(+)-2-METHYLGLUTARIC ACID DIMETHYL ESTER(10171-92-3) 1H NMR [m.chemicalbook.com]
- 8. Dimethyl Glutarate Supplier | 1119-40-0 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 9. Dimethyl Glutarate | 1119-40-0 [chemicalbook.com]
- 10. Regioselective Synthesis of α‐Methyl 2‐Methyleneglutarate via a Novel Lactonization—Elimination Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl Glutarate synthesis - chemicalbook [chemicalbook.com]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. osha.gov [osha.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
